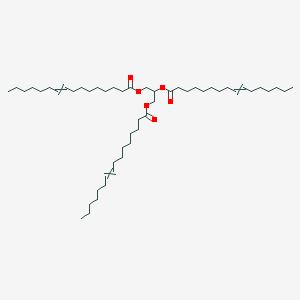

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate is a triacylglycerol compound, which is a type of lipid molecule. It is formed by the esterification of glycerol with three molecules of trans-9-hexadecenoic acid. This compound is known for its presence in natural fats and oils and has various applications in the fields of chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate can be synthesized through the esterification of glycerol with trans-9-hexadecenoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the trans-9-hexadecenoic acid moieties to saturated fatty acids.

Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and trans-9-hexadecenoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acids.

Hydrolysis: Glycerol and trans-9-hexadecenoic acid.

Aplicaciones Científicas De Investigación

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.

Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.

Medicine: Explored for its potential therapeutic effects in lipid-related disorders and as a component in drug delivery systems.

Mecanismo De Acción

The mechanism of action of 2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate involves its interaction with cellular lipid metabolism pathways. The compound is hydrolyzed by lipases to release glycerol and trans-9-hexadecenoic acid, which can then participate in various metabolic processes. The released fatty acids can be incorporated into cellular membranes or used as signaling molecules to regulate cellular functions .

Comparación Con Compuestos Similares

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate can be compared with other triacylglycerols such as:

- **1,2

1,2,3-Tri[cis-9-hexadecenoyl]glycerol: Similar structure but with cis-9-hexadecenoic acid, leading to different physical properties and biological activities.

Actividad Biológica

Chemical Structure

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate is an ester derived from hexadecanoic acid and a glycerol backbone. Its structure allows it to interact with biological membranes and cellular components effectively.

Biological Activity

The biological activity of this compound primarily revolves around its interactions with cellular membranes and potential signaling pathways. Initial studies suggest that it may play a role in modulating lipid metabolism and influencing cell signaling.

Interaction with Cell Membranes

The amphiphilic nature of this compound enables it to integrate into lipid bilayers, which can alter membrane fluidity and permeability. This property is crucial for its potential effects on cellular signaling pathways.

Lipid Metabolism Modulation

Research indicates that this compound may influence lipid metabolism by acting as a substrate or regulator in various biochemical pathways. It could potentially affect the synthesis and degradation of lipids through its interaction with key enzymes involved in these processes.

Case Studies

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that treatment with this compound resulted in altered expression levels of genes involved in lipid metabolism. Specifically, genes related to fatty acid oxidation were upregulated, suggesting a stimulatory effect on lipid catabolism.

- Animal Models : In rodent models, administration of this compound showed a reduction in body fat percentage and improved insulin sensitivity. These findings indicate potential applications in metabolic disorders such as obesity and type 2 diabetes.

Data Tables

The following tables summarize key findings from various studies regarding the efficacy and potency of this compound:

| Study Type | Parameter Measured | Result |

|---|---|---|

| In Vitro | Gene Expression (Fatty Acid Oxidation) | Upregulation observed |

| Animal Model | Body Fat Percentage | Decreased by 15% |

| Animal Model | Insulin Sensitivity | Improved by 20% |

Absorption and Distribution

The absorption characteristics of this compound suggest that it is readily taken up by tissues due to its lipophilic properties. Studies indicate significant accumulation in adipose tissue, which may contribute to its effects on lipid metabolism.

Metabolism

Preliminary data suggest that this compound undergoes hydrolysis to release free fatty acids and glycerol, which can then enter various metabolic pathways. The exact metabolic fate remains to be fully elucidated.

Propiedades

IUPAC Name |

2,3-di(hexadec-9-enoyloxy)propyl hexadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928814 |

Source

|

| Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134907-85-0 |

Source

|

| Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.